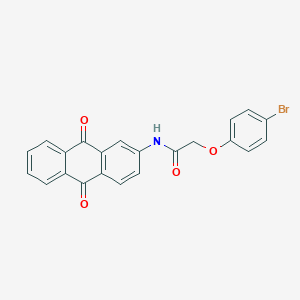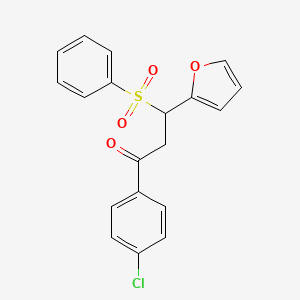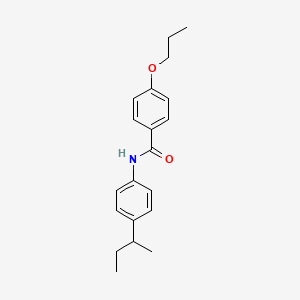
2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, commonly known as BAA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BAA is a member of the anthraquinone family of compounds and has been found to have a wide range of biochemical and physiological effects. We will also explore the various scientific research applications of BAA and list future directions for further research.
作用機序
The mechanism of action of BAA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. BAA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BAA has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, BAA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
BAA has been found to have a wide range of biochemical and physiological effects. BAA has been shown to inhibit cell growth and induce apoptosis in cancer cells. BAA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and learning. Additionally, BAA has been found to have anti-inflammatory properties and to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
実験室実験の利点と制限
One of the main advantages of BAA in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes BAA a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of BAA is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BAA. One area of research is in the development of BAA derivatives with improved potency and selectivity. Another area of research is in the use of BAA as a tool for studying the role of various enzymes and signaling pathways in biological processes. Additionally, BAA could be further studied for its potential use in the treatment of cancer and Alzheimer's disease.
合成法
BAA can be synthesized through a multi-step process involving the reaction of 9,10-anthraquinone with 4-bromophenol in the presence of a base to form 2-(4-bromophenoxy)-9,10-anthraquinone. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a catalyst to form the final product, 2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide.
科学的研究の応用
BAA has been found to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. BAA has been shown to have anti-cancer properties, specifically in the inhibition of cell growth and induction of apoptosis in cancer cells. BAA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO4/c23-13-5-8-15(9-6-13)28-12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIQCGGHZRJASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)


![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)

![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)
![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)
